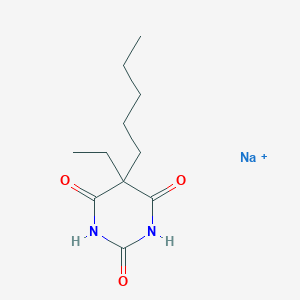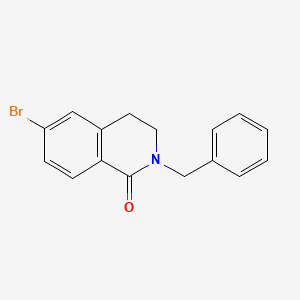![molecular formula C20H18O6S B13996596 3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) CAS No. 63261-24-5](/img/structure/B13996596.png)
3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one is a complex organic compound with the molecular formula C20H18O6S and a molecular weight of 386.418 g/mol . This compound belongs to the class of chroman-4-one derivatives, which are known for their diverse biological and pharmaceutical activities . The chroman-4-one skeleton is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .
Preparation Methods
The synthesis of 3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Chemical Reactions Analysis
3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ammonium persulfate for oxidation and trifluoromethanesulfonic acid for cyclization . Major products formed from these reactions include ester-containing chroman-4-ones and other chromanone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing other complex molecules . In biology and medicine, chroman-4-one derivatives exhibit significant biological activities, including antibiotic, antiparasitic, anticancer, and anti-HIV properties . They also act as SIRT2 inhibitors and have applications in photosynthesis and the treatment of bronchial asthma .
Mechanism of Action
The mechanism of action of 3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit specific enzymes and proteins, such as SIRT2 . This inhibition can lead to various therapeutic effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one is unique compared to other chroman-4-one derivatives due to its specific structural features and biological activities . Similar compounds include flavanones, isoflavones, spirochromanones, and benzylidene-4-chromanones . These compounds share the chroman-4-one skeleton but differ in their substituents and biological activities .
Properties
CAS No. |
63261-24-5 |
|---|---|
Molecular Formula |
C20H18O6S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[(4-oxo-2,3-dihydrochromen-3-yl)methylsulfonylmethyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H18O6S/c21-19-13(9-25-17-7-3-1-5-15(17)19)11-27(23,24)12-14-10-26-18-8-4-2-6-16(18)20(14)22/h1-8,13-14H,9-12H2 |
InChI Key |
HAJNSIGSOFOXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)CS(=O)(=O)CC3COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


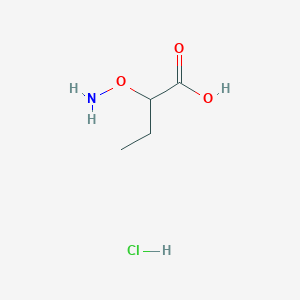
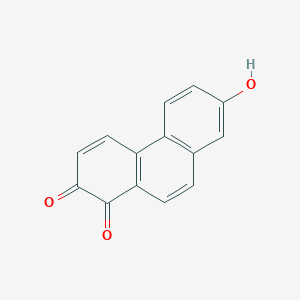


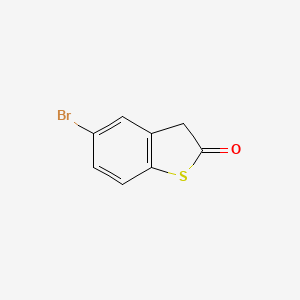
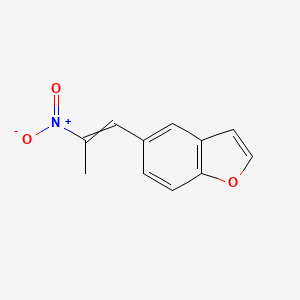
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
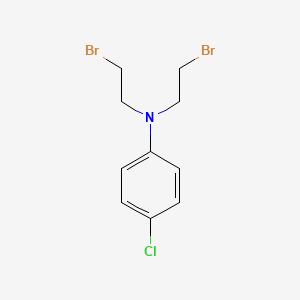
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
